molecular formula C6H12ClNO2 B12067252 Methyl 2-aminocyclobutane-1-carboxylate hydrochloride

Methyl 2-aminocyclobutane-1-carboxylate hydrochloride

Cat. No.: B12067252
M. Wt: 165.62 g/mol
InChI Key: UCDVGKULVDTSRP-UHFFFAOYSA-N
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Description

Methyl 2-aminocyclobutane-1-carboxylate hydrochloride (CAS No. 2512217-25-1) is a cyclobutane-derived organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It features a four-membered cyclobutane ring substituted with an amino group at position 2 and a methyl ester at position 1, which is protonated as a hydrochloride salt. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl 2-aminocyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H

InChI Key

UCDVGKULVDTSRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC1N.Cl

Origin of Product

United States

Preparation Methods

Michael–Dieckmann Cyclization

The Michael–Dieckmann reaction offers a robust route to construct the cyclobutane core. Avenoza et al. demonstrated that methyl 2-acetamidoacrylate reacts with ketene diethyl acetal under basic conditions (KHMDS in THF) to form a cyclobutane intermediate. Subsequent hydrolysis and stereocontrolled functionalization yield racemic 2-methylcyclobutane amino acids. For the target compound, this intermediate undergoes esterification with methanol and amination via azide reduction, followed by hydrochloride salt formation (3 N HCl reflux).

Key Conditions :

  • Reagents : Ketene diethyl acetal, KHMDS (3.0 equiv), THF, 0°C to room temperature.

  • Yield : 86% for cycloaddition; 64–91% for subsequent steps.

Photocatalyzed [2+2] Cycloaddition

Modern methods leverage photocatalysis for stereoselective cyclobutane formation. A recent study utilized visible-light-mediated [2+2] cycloaddition between dehydroamino acids and styrene derivatives. This approach achieves high diastereoselectivity (up to 8:1 d.r.) and avoids harsh conditions. For methyl 2-aminocyclobutane-1-carboxylate, the reaction of methyl acrylate with a protected amino olefin under blue LED irradiation (415 nm) produced the cyclobutane scaffold in 71% yield after continuous-flow optimization.

Advantages :

  • Mild conditions (room temperature, visible light).

  • Scalable via flow chemistry.

Multi-Step Synthesis with Stereochemical Control

VulcanChem’s Industrial Route

VulcanChem’s patented method involves three stages:

  • Cyclobutane Core Formation : Cycloaddition of ethylene derivatives with methyl acrylate.

  • Amination : Stereoselective introduction of the amino group using NH₃ or protected amines.

  • Hydrochloride Salt Formation : Treatment with HCl gas in methanol.

Critical Parameters :

  • Stereochemistry : Chiral auxiliaries (e.g., Evans’ oxazolidinones) ensure (1R,2S) configuration.

  • Purification : Crystallization from ethanol/water mixtures achieves >98% purity.

Bromocyclobutane Intermediate Route

Aza-Michael addition to bromocyclobutane derivatives provides an alternative pathway. In a recent study, 1-bromocyclobutane-1-carboxylate reacted with imidazole or ammonia in acetonitrile at 80°C, catalyzed by DBU, to yield the amino ester. Subsequent HCl treatment afforded the hydrochloride salt.

StepReagents/ConditionsYield
Bromocyclobutane formationBr₂, FeCl₃, CH₂Cl₂92%
Aza-Michael additionDBU, MeCN, 80°C78%
Salt formationHCl/MeOH95%

Functional Group Interconversion Strategies

Nitro Reduction and Hydrolysis

A Chinese patent outlined a nitro-to-amine conversion route:

  • Nitrocyclobutane Synthesis : Alkylation of nitroacetate with 1,2-dibromoethane.

  • Reduction : SnCl₂ in methanol reduces the nitro group to amine (15–20°C, 90% yield).

  • Esterification and Salt Formation : Methylation with CH₃I and HCl treatment.

Challenges :

  • Nitro group reduction requires strict temperature control to avoid over-reduction.

Carboxylation of Aminomethylcyclobutane

A method adapted from 4-(aminomethyl)cyclohexane synthesis involves carboxylation of 2-aminomethylcyclobutane. CO₂ is introduced under high pressure (50 bar) in DMF with a Pd/C catalyst, followed by esterification with methanol.

Optimization :

  • Catalyst : Pd/C (5 wt%) at 120°C.

  • Yield : 68% for carboxylation; 89% for esterification.

Industrial-Scale Production and Challenges

Continuous-Flow Systems

Recent advancements employ continuous-flow reactors to enhance scalability. For example, the photocatalyzed [2+2] cycloaddition achieves 900 mg/hr productivity in a 6 mL/min flow system.

Benefits :

  • Reduced reaction time (52 hr for batch vs. 24 hr for flow).

  • Consistent diastereoselectivity.

Purification and Crystallization

Industrial protocols prioritize crystallization for high purity. Ethanol/water mixtures (7:3 v/v) are preferred, yielding >99% pure hydrochloride salt after two recrystallizations.

Data Table : Industrial Crystallization Parameters

Solvent SystemTemperaturePurityYield
Ethanol/Water (7:3)4°C99.2%85%
Methanol/Diethyl Ether−20°C98.5%78%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Michael–DieckmannHigh functional group toleranceMulti-step, racemic product64–91%
PhotocatalysisStereoselective, scalableRequires specialized equipment71%
Aza-MichaelOne-pot aminationBromide waste generation78%
Nitro ReductionLow-cost reagentsToxicity (SnCl₂)90%

Scientific Research Applications

Chemistry: Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. It serves as a model compound for understanding the behavior of cyclic amino acids in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its structural features allow for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material modification.

Mechanism of Action

The mechanism of action of Methyl 2-aminocyclobutane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an enzyme inhibitor or substrate, affecting enzymatic activity.

    Receptors: It may bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Molecular Formula: C₇H₁₃ClNO₂
  • Key Data: Synthesized via reaction with 4-toluenesulfonate monohydrate in ethyl acetate, yielding 80% . ¹H-NMR (DMSO-D6): δ 3.82 (methyl ester), 2.56–2.31 (multiple methylamino and cyclobutane protons) .
  • Comparison: The addition of a methyl group to the amino substituent increases steric hindrance compared to the unmethylated parent compound. This modification may reduce nucleophilicity, impacting reactivity in downstream reactions.

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Data: Larger five-membered cyclopentane ring reduces ring strain compared to cyclobutane derivatives. No direct synthesis yield reported, but similar methods (e.g., ethyl acetate solvent) are employed .
  • Comparison :
    • The cyclopentane ring likely enhances stability due to lower angular strain but may reduce solubility in polar solvents compared to the cyclobutane analog.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Molecular Formula: C₈H₁₇ClNO₂
  • Key Data: Synthesized via deprotection with HCl in dioxane (100% yield) . ¹H-NMR (DMSO-D6): δ 3.79 (methyl ester), 2.54 (methylamino), 1.02 (tert-butyl group) .
  • However, the absence of a cyclic framework reduces conformational rigidity, which may affect binding specificity in biological applications.

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride

  • Molecular Formula: Not explicitly provided, but structurally complex (yohimbane skeleton).
  • Key Data :
    • Derived from yohimbine, a natural alkaloid, with modifications including a methyl ester and hydroxyl group .

  • Comparison :
    • The polycyclic yohimbane backbone introduces significant steric complexity and chirality, contrasting sharply with the simplicity of the cyclobutane derivative. This structural difference likely results in distinct pharmacological profiles.

KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]

  • Molecular Formula: Not explicitly provided, but contains a four-membered azetidine ring.
  • Key Data :
    • Features a naphthalene-propoxy side chain attached to an azetidine ring .

Biological Activity

Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is a cyclic amino acid derivative characterized by its unique four-membered cyclobutane structure. This compound has garnered attention for its potential biological activities, particularly in the realms of enzymatic interactions and pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H12ClNO2C_6H_{12}ClNO_2 and a molecular weight of approximately 155.62 g/mol. Its structure includes an amino group, a carboxylic acid, and a methyl ester, contributing to its reactivity and biological activity. The presence of the cyclobutane ring imparts rigidity to the molecule, influencing its interactions with biological systems.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or substrate . The compound can modulate enzymatic activity through various mechanisms:

  • Enzyme Interaction : It can act as an inhibitor by binding to the active site of enzymes, altering their function. For instance, studies have shown that it can irreversibly inhibit ACC deaminase by modifying critical nucleophilic residues within the enzyme's active site.
  • Receptor Binding : The compound may also interact with specific receptors, potentially influencing signal transduction pathways. This interaction is facilitated by hydrogen bonding and electrostatic interactions due to its functional groups.

Medicinal Chemistry

This compound holds promise in medicinal chemistry for the development of novel therapeutic agents. Its structural features allow researchers to explore new drug designs targeting specific biological pathways. The compound's ability to bind selectively to enzymes or receptors makes it a candidate for further pharmacological studies .

Research Applications

In biological research, this compound serves as a model for studying cyclic amino acids' behavior within biological systems. It aids in understanding enzyme-substrate interactions and the effects of structural modifications on biological activity.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Umesha et al. (2009)Antioxidant propertiesDemonstrated potential antioxidant activity in various assays .
Enzyme Interaction StudiesACC deaminase inhibitionShowed irreversible inhibition through nucleophilic attack on active site residues.
Receptor Binding StudiesNMDA receptor modulationSuggested partial agonist activity at glycine sites, indicating neuropharmacological potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeKey Differences
Methyl 2-aminocyclopentane-1-carboxylate hydrochlorideFive-membered ringLarger ring size changes steric and electronic properties compared to cyclobutane.
Methyl cis-2-aminocyclobutane-1-carboxylate hydrochlorideIsomeric formDifferent stereochemistry may influence biological activity and reactivity .

Q & A

Q. How does this compound compare to its cyclopentane and cyclohexane analogs in reactivity and bioactivity?

Property Cyclobutane Derivative Cyclopentane Analog Cyclohexane Analog
Ring Strain High (90° angle distortion)ModerateLow
Reactivity Prone to ring-openingStable under mild conditionsHighly stable
Enzyme Inhibition (IC₅₀) 12 µM (e.g., Trypsin-like proteases)45 µM>100 µM
Solubility (mg/mL) 25 (water)8 (water)3 (water)

Data sourced from cyclopropane/cyclobutane reactivity studies and enzyme inhibition assays .

Data-Driven Research Challenges

Q. How can researchers address discrepancies in cyclobutane derivative toxicity profiles across cell lines?

  • Methodological Answer : Use multi-omics approaches:
  • Transcriptomics : Identify upregulated stress-response genes (e.g., HMOX1, CYP450) in sensitive cell lines.
  • Metabolomics : Track glutathione depletion indicative of oxidative stress .
  • High-Content Imaging : Quantify mitochondrial membrane potential changes .

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